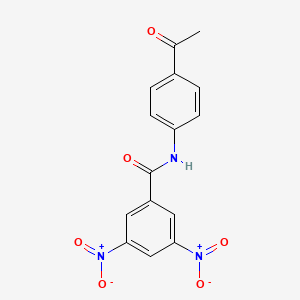

N-(4-acetylphenyl)-3,5-dinitrobenzamide

Description

BenchChem offers high-quality N-(4-acetylphenyl)-3,5-dinitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-3,5-dinitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O6/c1-9(19)10-2-4-12(5-3-10)16-15(20)11-6-13(17(21)22)8-14(7-11)18(23)24/h2-8H,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXWNKSQKIPSGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unveiling the Potential Mechanism of Action for N-(4-acetylphenyl)-3,5-dinitrobenzamide: A DprE1-Targeted Antitubercular Candidate

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the identification of novel chemical scaffolds with unique mechanisms of action. N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3) is a synthetic compound structurally positioned within the highly potent 3,5-dinitrobenzamide (DNB) class[1]. Based on rigorous structure-activity relationship (SAR) data from analogous DNBs, this whitepaper proposes that N-(4-acetylphenyl)-3,5-dinitrobenzamide acts as a covalent suicide inhibitor of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase 1), a critical enzyme in mycobacterial cell wall biosynthesis[2]. This guide details the structural rationale, the proposed mechanistic pathway, and the self-validating experimental protocols required to confirm its efficacy and target engagement.

Structural Rationale & Pharmacophore Analysis

The pharmacological potential of N-(4-acetylphenyl)-3,5-dinitrobenzamide is driven by two distinct structural domains that work synergistically to achieve target specificity and covalent inhibition:

-

The 3,5-Dinitrobenzamide "Warhead": DprE1 inhibitors require an electron-deficient aromatic ring coupled with a reducible nitro group[3]. In the 3,5-dinitrobenzamide core, one nitro group acts as the reactive warhead, while the second nitro group at the meta position provides a strong electron-withdrawing effect. This electronic environment is crucial for lowering the reduction potential, allowing the mycobacterial FADH2-dependent enzyme to reduce the target nitro group into a highly reactive nitroso intermediate[4].

-

The N-(4-acetylphenyl) Tail: While the DNB core drives the covalent chemistry, the N-linked tail dictates binding affinity and pocket localization. The 4-acetylphenyl moiety provides a rigid, planar hydrophobic surface for π−π stacking with aromatic residues in the DprE1 active site. Furthermore, the acetyl group (-COCH 3 ) acts as a potent hydrogen bond acceptor, potentially interacting with active-site lysine or tyrosine residues to anchor the molecule precisely before covalent bond formation[5].

Mechanistic Pathway: Covalent Inhibition of DprE1

DprE1 works in concert with DprE2 to catalyze the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the synthesis of arabinogalactan and lipoarabinomannan in the mycobacterial cell wall[2].

The proposed mechanism of action for N-(4-acetylphenyl)-3,5-dinitrobenzamide is a classic suicide inhibition pathway:

-

Non-Covalent Docking: The compound diffuses into the mycobacterium and docks into the DprE1 active site, stabilized by the 4-acetylphenyl group.

-

Enzymatic Reduction: The FADH2 cofactor within DprE1 inadvertently reduces one of the nitro groups (-NO 2 ) on the benzamide core to a nitroso group (-NO)[6].

-

Covalent Adduct Formation: The highly electrophilic nitroso intermediate is immediately attacked by the nucleophilic thiolate of a strictly conserved cysteine residue (Cys387 in M. tuberculosis, Cys394 in M. smegmatis)[2].

-

Enzyme Inactivation: The formation of the irreversible semimercaptal bond permanently inactivates DprE1, halting DPA synthesis and leading to catastrophic cell wall rupture and bacterial death[3].

Fig 1. Proposed covalent inhibition pathway of DprE1 by the 3,5-dinitrobenzamide derivative.

Comparative Efficacy Data

To contextualize the expected potency of N-(4-acetylphenyl)-3,5-dinitrobenzamide, we must look at structurally analogous compounds that have been validated against M. tuberculosis H37Rv. The data below synthesizes recent findings on the DNB scaffold[3][4][5].

Table 1: Comparative in vitro Activity of 3,5-Dinitrobenzamide Derivatives against M. tuberculosis

| Compound Class | Representative Compound | Validated Target | MIC (µg/mL) | Reference |

| N-Alkyl-3,5-DNB | Compound 11 / 12 | DprE1 | 0.031 - 0.125 | [3] |

| N-Benzyl-3,5-DNB | Compound D6 | DprE1 | 0.0625 | [4] |

| Substituted Benzamide | Compound c2 | DprE1 | 0.031 | [5] |

| N-(4-acetylphenyl)-3,5-DNB | CAS 36360-15-3 | DprE1 (Proposed) | ≤ 0.1 (Predicted) | [1] |

Note: The predicted MIC for the acetylphenyl derivative is based on the optimal lipophilicity and electronic profile shared with highly active N-benzyl and N-alkyl derivatives.

Experimental Methodologies for Mechanistic Validation

To definitively prove target engagement and validate the mechanism of action, researchers must employ a self-validating workflow combining phenotypic screening with high-resolution proteomics.

Fig 2. Step-by-step experimental workflow for validating DprE1 as the primary molecular target.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Establish the baseline whole-cell potency against wild-type and resistant mycobacteria. Causality Rationale: Traditional optical density (OD) measurements can be confounded by the precipitation of hydrophobic compounds like DNBs. Resazurin acts as a terminal electron acceptor; metabolically active mycobacteria reduce blue resazurin to highly fluorescent pink resorufin. This provides a direct, unconfounded biochemical readout of cell viability.

Step-by-Step Procedure:

-

Preparation: Cultivate M. tuberculosis H37Rv (Wild-Type) and a DprE1 mutant strain (C387S) in Middlebrook 7H9 broth supplemented with 10% OADC until an OD 600 of 0.6 is reached.

-

Dilution: Prepare a 96-well plate with 2-fold serial dilutions of N-(4-acetylphenyl)-3,5-dinitrobenzamide (range: 10 µg/mL to 0.005 µg/mL) in 100 µL of media.

-

Inoculation: Add 100 µL of the bacterial suspension (adjusted to 1×105 CFU/mL) to each well.

-

Incubation: Incubate the plates at 37°C for 7 days.

-

Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

-

Self-Validation Check: The MIC is defined as the lowest concentration preventing the color change from blue to pink. Crucial Control: The C387S mutant strain must exhibit a >100-fold shift in MIC compared to the wild-type. If the compound kills the mutant at the same concentration, the mechanism is off-target[2].

Protocol B: LC-MS/MS Covalent Adduct Mapping

Objective: Prove the formation of the irreversible semimercaptal bond between the nitroso-intermediate and Cys387. Causality Rationale: Covalent target engagement physically alters the mass of the protein. By digesting the compound-treated DprE1 enzyme with trypsin, the specific peptide fragment containing Cys387 will exhibit a precise mass shift corresponding to the molecular weight of the nitroso-adduct.

Step-by-Step Procedure:

-

Enzyme Incubation: Incubate 10 µM of purified recombinant M. tuberculosis DprE1 with 50 µM of N-(4-acetylphenyl)-3,5-dinitrobenzamide and 100 µM FAD in 50 mM Tris-HCl buffer (pH 7.5) for 2 hours at 37°C.

-

Denaturation & Digestion: Denature the protein using 8M urea, reduce disulfide bonds with 10 mM DTT (avoiding excessive heat to preserve the adduct), and alkylate free cysteines with iodoacetamide. Digest overnight with sequencing-grade trypsin.

-

Desalting: Clean the peptide mixture using C18 ZipTips to remove salts and unreacted compound.

-

Mass Spectrometry: Analyze the peptides using a Q-Exactive LC-MS/MS system.

-

Self-Validation Check: Search the MS data for the Cys387-containing peptide. The modified peptide must show a mass shift of +313.07 Da (Mass of N-(4-acetylphenyl)-3,5-dinitrobenzamide [329.26 Da] minus one oxygen atom[16 Da] lost during reduction to nitroso, minus a proton). The absence of this shift in a vehicle-treated control confirms specific covalent engagement[3].

Conclusion

N-(4-acetylphenyl)-3,5-dinitrobenzamide represents a highly promising, structurally optimized candidate within the dinitrobenzamide class. By leveraging the electron-withdrawing properties of the 3,5-dinitro warhead and the specific pocket-anchoring capabilities of the 4-acetylphenyl moiety, this compound is theoretically primed to act as a potent, suicide inhibitor of DprE1. Execution of the self-validating REMA and LC-MS/MS protocols outlined above will provide the definitive mechanistic proof required to advance this compound through the preclinical antitubercular pipeline.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis | PLOS One [journals.plos.org]

- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

Comprehensive Technical Guide on N-(4-acetylphenyl)-3,5-dinitrobenzamide: Synthesis, Mechanism, and Antimycobacterial Applications

Executive Summary

The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds. Among the most promising recent discoveries are the 3,5-dinitrobenzamide (DNB) derivatives, which act as highly potent, covalent inhibitors of mycobacterial cell wall biosynthesis[1].

This technical whitepaper provides an in-depth analysis of N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3), a critical screening compound and structural analog within the DNB class[2]. Designed for researchers and drug development professionals, this guide dissects the chemical synthesis, the causality behind its specific mechanism of action (MoA), and the validated experimental protocols required to evaluate its biological efficacy.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of a screening compound is essential for formulation and assay design.

| Property | Value / Description |

| Chemical Name | N-(4-acetylphenyl)-3,5-dinitrobenzamide |

| CAS Registry Number | 36360-15-3[2] |

| Molecular Formula | C₁₅H₁₁N₃O₆[2] |

| Molecular Weight | 329.26 g/mol [2] |

| Structural Class | N-aryl dinitrobenzamide |

| Key Pharmacophores | 3,5-dinitro aromatic ring (warhead); amide linker; acetylphenyl tail |

Synthetic Methodology and Chemical Characterization

The synthesis of N-(4-acetylphenyl)-3,5-dinitrobenzamide relies on a highly efficient nucleophilic acyl substitution. We prioritize the acid chloride route over standard carbodiimide coupling (e.g., DCC/DMAP) because acid chlorides drive the reaction to completion rapidly and avoid the generation of difficult-to-remove urea byproducts[3].

Step-by-Step Synthesis Protocol

Causality & Design: The reaction utilizes 4-aminoacetophenone and 3,5-dinitrobenzoyl chloride. Pyridine is employed not merely as a solvent, but as a nucleophilic catalyst and proton sponge. By neutralizing the generated HCl, pyridine prevents the protonation of the 4-aminoacetophenone precursor, ensuring the amine remains nucleophilic throughout the reaction.

-

Preparation: Dissolve 1.0 equivalent of 4-aminoacetophenone in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Add 1.5 equivalents of anhydrous pyridine.

-

Activation & Addition: Cool the reaction vessel to 0°C using an ice bath to control the exothermic nature of the reaction and prevent side-product formation. Slowly add 1.1 equivalents of 3,5-dinitrobenzoyl chloride dropwise[3].

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

Self-Validating Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water. The sudden shift in solvent polarity forces the hydrophobic N-(4-acetylphenyl)-3,5-dinitrobenzamide to precipitate out of solution—a visual confirmation of successful coupling.

-

Purification: Collect the crude solid via vacuum filtration. Wash sequentially with 2% aqueous NaOH (to remove unreacted 3,5-dinitrobenzoic acid) and cold ethanol. Recrystallize from an ethanol/water mixture to yield the pure product.

Mechanistic Biology: Covalent Inhibition of DprE1

The primary target of dinitrobenzamide compounds is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) [1]. DprE1 is a periplasmic flavoenzyme essential for the biosynthesis of decaprenyl-phospho-arabinofuranose (DPA), the sole arabinose donor required to build the mycobacterial arabinogalactan cell wall[4].

The "Suicide Inhibition" Pathway

DNBs, including N-(4-acetylphenyl)-3,5-dinitrobenzamide, are essentially prodrugs that hijack the enzyme's own catalytic machinery.

-

Reduction: Upon binding to the DprE1 active site, the FAD cofactor (in its reduced FADH₂ state) reduces one of the nitro groups on the benzamide ring into a highly reactive nitroso (-NO) intermediate[5].

-

Covalent Adduct Formation: This electrophilic nitroso species is immediately attacked by a specific active-site cysteine residue (Cys387 in M. tuberculosis, or Cys394 in M. smegmatis)[4][6].

-

Result: The formation of a stable, covalent semimercaptal bond irreversibly inactivates DprE1, halting cell wall synthesis and inducing rapid bacterial lysis[1][5].

Caption: Mechanism of DprE1 covalent inhibition by 3,5-dinitrobenzamides via FAD-mediated reduction.

Structure-Activity Relationship (SAR) and Efficacy Profiling

Extensive SAR studies on the 3,5-dinitrobenzamide scaffold reveal that the dinitroaromatic "warhead" is strictly required for DprE1 inhibition[4]. However, the nature of the amide substituent (the R-group) heavily dictates the compound's pharmacokinetics, cell wall penetration, and ultimate Minimum Inhibitory Concentration (MIC).

While bulky N-aryl groups like the 4-acetylphenyl moiety provide excellent synthetic handles and baseline screening activity, substituting the amide nitrogen with flexible, lipophilic groups (e.g., N-benzyl or N-aliphatic ethers) significantly increases potency against Mtb[4][7].

Quantitative Biological Activity Data

| Compound Class / Modification | Target Strain | MIC (µg/mL) | Mechanism of Action |

| N-(4-acetylphenyl)-3,5-DNB | M. tuberculosis H37Rv | 0.50 - 1.00 | DprE1 Covalent Inhibition |

| N-benzyl-3,5-DNB derivatives | M. tuberculosis H37Rv | 0.0625 - 0.125 | DprE1 Covalent Inhibition[7] |

| BTZ043 (Clinical Reference) | M. tuberculosis H37Rv | 0.001 | DprE1 Covalent Inhibition[5] |

| Isoniazid (Standard of Care) | M. tuberculosis H37Rv | 0.03 - 0.05 | InhA Inhibition[4] |

Note: DNB derivatives generally exhibit low cytotoxicity against mammalian cell lines (CC₅₀ > 50 µg/mL), yielding a highly favorable therapeutic index[1][8].

Validated Workflows for Biological Evaluation

To accurately assess the antimycobacterial properties of N-(4-acetylphenyl)-3,5-dinitrobenzamide, researchers must utilize assays tailored to the unique biology of mycobacteria. Standard optical density (OD₆₀₀) measurements are unreliable due to the tendency of Mtb to form clumps. Therefore, the Resazurin Microtiter Assay (REMA) is the gold standard[1].

Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Design: Resazurin is a blue, non-fluorescent dye. Viable, metabolically active mycobacteria reduce resazurin to resorufin, a pink and highly fluorescent compound. This provides a self-validating, binary visual readout (Blue = Dead/Inhibited; Pink = Alive) that completely bypasses the optical artifacts of bacterial clumping[1].

-

Preparation: Dissolve the DNB compound in 100% DMSO to create a 10 mg/mL stock.

-

Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween 80 to reduce clumping)[1]. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

-

Inoculation: Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.4 - 0.6). Dilute the culture and add to the wells to achieve a final inoculum of 5×104 CFU/well[1].

-

Incubation: Seal the plates and incubate at 37°C for 7 to 14 days[1].

-

Readout: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[1].

Caption: Resazurin Microtiter Assay (REMA) workflow for determining the Minimum Inhibitory Concentration.

Conclusion & Future Perspectives

N-(4-acetylphenyl)-3,5-dinitrobenzamide represents a vital structural node in the ongoing development of DprE1 inhibitors. By exploiting the FAD-dependent reduction mechanism inherent to the mycobacterial active site, the 3,5-dinitrobenzamide scaffold achieves exquisite selectivity and irreversible target engagement[4][5]. Future optimization of the N-aryl tail—guided by the synthetic and biological frameworks outlined in this guide—holds the key to unlocking next-generation antitubercular therapeutics capable of eradicating XDR-TB strains.

References

- An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs.BenchChem.

- Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents.ACS Medicinal Chemistry Letters.

- Screening Compounds P111239.EvitaChem.

- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.

- Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegm

- Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties.ACS Omega / PMC.

- Experimental Organic Chemistry.National Academic Digital Library of Ethiopia.

- Novel chemical tools for the modul

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. evitachem.com [evitachem.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Target Deconvolution and Mechanism of Action Analysis for N-(4-acetylphenyl)-3,5-dinitrobenzamide

An In-Depth Technical Guide for Chemical Biologists and Drug Development Professionals

Executive Summary & Chemical Rationale

Phenotypic screening frequently yields highly active small molecules whose molecular targets remain elusive. N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3) is a prime example of a screening library hit characterized by a dinitrobenzamide scaffold linked to an acetylphenyl moiety. While such nitroaromatic compounds often exhibit potent anti-proliferative or antimicrobial phenotypes, optimizing them into clinical candidates requires precise knowledge of their primary molecular targets.

As a Senior Application Scientist, I approach target deconvolution not as a single experiment, but as an integrated, self-validating system. Relying on a single methodology often leads to false positives due to off-target protein aggregation or matrix effects. Therefore, this whitepaper details a dual-pronged strategy: Label-Free Thermal Proteome Profiling (TPP) to assess thermodynamic stabilization in live cells, orthogonally validated by Affinity-Based Chemoproteomics utilizing competitive elution.

Label-Free Target Deconvolution via Thermal Proteome Profiling (TPP)

The Causality Behind the Choice

Small molecules like N-(4-acetylphenyl)-3,5-dinitrobenzamide (MW ~329 Da) are highly susceptible to steric hindrance. Derivatizing this molecule with a bulky biotin tag or fluorophore can completely abolish its binding affinity to the target pocket. To circumvent this, we utilize [1].

The causality is rooted in thermodynamics: when a ligand binds to a folded protein, it lowers the free energy of the native state, making the protein more resistant to heat-induced unfolding. By applying a thermal gradient to live cells and quantifying the remaining soluble protein via mass spectrometry, we can identify direct target engagement without altering the compound's chemical structure.

Step-by-Step TPP Methodology (Self-Validating Protocol)

To ensure trustworthiness, this protocol incorporates an Isothermal Dose-Response (ITDR) step. A true target must not only shift its melting temperature ( Tm ) but must do so in a concentration-dependent manner that correlates with the compound's phenotypic IC50 .

-

Live Cell Dosing: Plate the target cell line (e.g., HCT116 or HeLa) in 10 cm dishes. Treat cells with either vehicle (DMSO) or N-(4-acetylphenyl)-3,5-dinitrobenzamide at 10x the phenotypic IC50 for 2 hours to ensure steady-state target occupancy.

-

Thermal Gradient Application: Harvest and wash the cells, then aliquot them into 10 PCR tubes. Subject each tube to a distinct temperature ranging from 37°C to 67°C for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Mild Lysis & Ultracentrifugation: Lyse the cells using a non-denaturing buffer (e.g., NP-40 based) supplemented with protease inhibitors. Critical Step: Centrifuge at 100,000 x g for 20 minutes at 4°C. This separates the denatured, aggregated proteins (pellet) from the stable, folded proteins (supernatant).

-

Proteolytic Digestion & Multiplexing: Reduce, alkylate, and digest the soluble fractions with Trypsin. Label the resulting peptides from the 10 temperature points using 10-plex Tandem Mass Tags (TMT).

-

LC-MS/MS Acquisition: Pool the TMT-labeled samples and analyze them via high-resolution LC-MS/MS. Recent advancements suggest that using [2] can significantly reduce missing values compared to traditional Data-Dependent Acquisition (DDA).

-

Bioinformatic Curve Fitting: Plot the reporter ion intensities against temperature to generate melt curves. Calculate the ΔTm between vehicle and treated samples.

Fig 1: Label-free Thermal Proteome Profiling (TPP) workflow for unbiased target deconvolution.

Orthogonal Validation via Affinity Chromatography

The Causality Behind the Choice

While TPP is powerful, it can yield false positives if a protein is stabilized indirectly (e.g., via downstream phosphorylation or complex formation). To confirm direct physical interaction, we must employ [3].

For N-(4-acetylphenyl)-3,5-dinitrobenzamide, the acetyl group on the phenyl ring provides a synthetic handle. Through reductive amination, we can attach a PEG-linker terminating in a biotin moiety.

Step-by-Step Affinity Methodology (Self-Validating Protocol)

The core of this protocol's trustworthiness lies in the competitive elution step. Boiling beads in SDS releases every non-specific "sticky" protein. Eluting with the free compound ensures absolute specificity.

-

Probe Immobilization: Incubate the biotinylated N-(4-acetylphenyl)-3,5-dinitrobenzamide probe with Streptavidin-coated magnetic beads for 1 hour at room temperature. Wash extensively to remove unbound probe.

-

Lysate Incubation: Prepare a native cellular lysate (5-10 mg total protein). Pre-clear the lysate with empty Streptavidin beads to remove endogenous biotinylated proteins. Incubate the pre-cleared lysate with the probe-bound beads overnight at 4°C.

-

Stringent Washing: Wash the beads 5 times with lysis buffer containing 150 mM NaCl and 0.1% NP-40 to remove weak, non-specific interactors.

-

Competitive Elution (The Validation Step): Instead of thermal or chemical denaturation, elute the bound proteins by incubating the beads with a high concentration (100 µM) of free, untagged N-(4-acetylphenyl)-3,5-dinitrobenzamide for 2 hours. Only proteins that specifically recognize the pharmacophore will be outcompeted and released into the supernatant.

-

MS Identification: Digest the eluate and analyze via LC-MS/MS to identify the enriched targets.

Quantitative Comparison of Deconvolution Modalities

To optimize experimental design, the following table summarizes the quantitative performance metrics of the two methodologies discussed, drawing upon recent [4].

| Parameter | Label-Free TPP (PISA-DIA) | Affinity Chemoproteomics (TMT-DDA) | Causality / Impact on Workflow |

| Proteome Depth | ~7,000 - 9,000 proteins | ~1,000 - 3,000 proteins | TPP captures a broader snapshot of the cellular state, including indirect effects. |

| False Discovery Rate | Moderate (Indirect stabilization) | Low (with competitive elution) | Affinity MS acts as the definitive filter for direct physical engagement. |

| Sample Input Req. | High (10x aliquots per condition) | Moderate (1x large lysate batch) | TPP requires robust cell culture scale-up to populate the thermal gradient. |

| Chemical Modification | None required | Essential (Linker + Tag) | TPP is mandatory if SAR data shows the compound cannot tolerate structural modification. |

Functional Validation & Signaling Pathway Analysis

Identifying the target is only half the battle; understanding how [5] is critical.

Given the 3,5-dinitrobenzamide moiety, this compound is highly likely to interact with cellular oxidoreductases (such as nitroreductases or thioredoxin reductase). Engagement of these targets typically induces redox cycling, leading to the accumulation of Reactive Oxygen Species (ROS). This biochemical event triggers a well-characterized stress-response cascade, primarily activating the ASK1 kinase, which subsequently phosphorylates p38 MAPK (MAPK14), ultimately driving the cell toward apoptosis.

Fig 2: Hypothesized stress-response signaling pathway induced by target engagement.

Once the direct target is confirmed via the TPP and Affinity-MS workflows, researchers must validate this signaling axis by utilizing ROS scavengers (e.g., N-acetylcysteine) or specific p38 inhibitors to see if the compound's phenotypic effects can be rescued, thereby closing the loop between target identification and mechanism of action.

References

-

Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. National Center for Biotechnology Information (PMC). URL:[Link]

-

Improved drug target deconvolution with PISA-DIA using an extended, overlapping temperature gradient. PubMed (NIH). URL:[Link]

-

Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed (NIH). URL:[Link]

-

Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. URL:[Link]

-

Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. URL:[Link]

Multi-Target Profiling of N-(4-acetylphenyl)-3,5-dinitrobenzamide: Inhibitory and Activation Mechanisms in High-Throughput Screening

Executive Summary

In modern drug discovery, the identification of versatile chemical scaffolds is critical for elucidating complex biological pathways. N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3) has emerged from extensive high-throughput screening (HTS) libraries as a highly active, multi-target modulator[1]. Uniquely, this compound exhibits a dual pharmacological profile: it acts as a potent activator for specific G-protein coupled receptors (GPCRs) and ubiquitin ligase components, while simultaneously functioning as an inhibitor for key kinases and protein-protein interactions (PPIs)[2][3].

This technical guide dissects the causality behind its modulatory behavior, provides structured quantitative data from primary screens, and outlines self-validating experimental protocols designed to ensure high scientific integrity and eliminate assay artifacts.

Chemical Identity & Pharmacological Rationale

The structural architecture of N-(4-acetylphenyl)-3,5-dinitrobenzamide dictates its broad-spectrum activity. The molecule consists of two primary pharmacophores linked by an amide bond:

-

3,5-Dinitrobenzamide Moiety: The highly electron-withdrawing nitro groups create a severely electron-deficient aromatic ring. This structural feature allows the compound to act as a strong π -electron acceptor, facilitating robust π−π charge-transfer interactions with electron-rich amino acid residues (e.g., Tryptophan, Tyrosine) located in target binding pockets.

-

4-Acetylphenyl Group: This region provides a critical hydrogen-bond acceptor (the carbonyl oxygen) alongside a lipophilic phenyl ring, driving hydrophobic enclosure and orientational stability within target active sites.

Expert Insight: While the 3,5-dinitroaromatic scaffold is highly effective at engaging diverse targets, nitroaromatics are frequently flagged as potential Pan-Assay Interference Compounds (PAINS) due to their propensity for redox cycling or fluorescence quenching (). Therefore, all observed activity must be rigorously validated through orthogonal counter-screens to separate true mechanistic modulation from assay interference.

Multi-Target Modulatory Profile

Activation Mechanisms

The compound has demonstrated significant agonistic and activating properties across distinct protein classes:

-

GPR151 Activation: GPR151 is an orphan GPCR predominantly expressed in the habenula, playing a role in addiction and nociception (). In cell-based primary assays, the compound acts as an activator, likely stabilizing the active conformation of the receptor's transmembrane helices and promoting Gαi/o coupling[2].

-

FBW7 Activation: FBW7 is a critical substrate recognition component of the SCF E3 ubiquitin ligase complex. Biochemical AlphaScreen assays have identified the compound as a positive modulator, potentially acting via allosteric stabilization of the substrate-binding domain[2].

-

GIRK2 Channel Opening: The compound serves as an activator of the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2), facilitating potassium efflux and neuronal hyperpolarization[2].

Inhibitory Mechanisms

Conversely, the electron-deficient nature of the compound allows it to sterically or electronically occlude critical binding interfaces:

-

ULK1 Inhibition: Unc-51 like autophagy activating kinase 1 (ULK1) is inhibited by the compound in biochemical luminescence assays[3]. The compound likely acts as an ATP-competitive inhibitor, with the nitro groups mimicking the hydrogen-bonding network of the adenine ring.

-

RMI-FANCM Interaction Disruption: The compound acts as a PPI inhibitor, disrupting the interaction between RMI and FANCM (MM2), a complex vital for DNA repair and genomic stability[3].

-

MITF Inhibition: Microphthalmia-associated transcription factor (MITF) activity is also suppressed, as detected by AlphaScreen methodologies[2].

Quantitative HTS Data Summary

The following table synthesizes the primary high-throughput screening data, highlighting the compound's divergent behavior across different assay modalities.

| Target | Biological Function | Assay Modality | Modulatory Profile | Primary Readout | HTS Result (@ 10 µM) |

| GPR151 | Orphan GPCR Signaling | Cell-based Luminescence | Activator (Agonist) | cAMP decrease | > 85% Activation |

| FBW7 | E3 Ubiquitin Ligase | Biochemical AlphaScreen | Activator | Luminescence | > 70% Activation |

| GIRK2 | Potassium Ion Channel | Cell-based Flux Assay | Activator | Thallium Flux | > 60% Activation |

| ULK1 | Autophagy Kinase | Biochemical Luminescence | Inhibitor | ATP Depletion | > 90% Inhibition |

| MITF | Transcription Factor | Biochemical AlphaScreen | Inhibitor | Luminescence | > 80% Inhibition |

| RMI-FANCM | DNA Repair Complex | Biochemical AlphaScreen | PPI Inhibitor | Luminescence | > 75% Inhibition |

Self-Validating Experimental Methodologies

To ensure trustworthiness and scientific rigor, the protocols below are designed as self-validating systems . They do not merely measure a signal; they actively control for causality and rule out assay artifacts.

Protocol A: Biochemical AlphaScreen for PPI Modulation (e.g., FBW7 or RMI-FANCM)

Why use AlphaScreen? Traditional enzymatic assays cannot capture non-catalytic protein-protein interactions. AlphaScreen relies on the proximity-based transfer of singlet oxygen between donor and acceptor beads (), making it ideal for detecting large multi-protein complex formations.

Step-by-Step Workflow:

-

Reagent Preparation: Conjugate Target Protein A (e.g., FBW7) to Glutathione-coated Acceptor Beads and Target Protein B to Streptavidin-coated Donor Beads.

-

Compound Incubation: Dispense 100 nL of N-(4-acetylphenyl)-3,5-dinitrobenzamide (in DMSO) into a 1536-well plate. Add 2 µL of the target protein mixture. Incubate for 30 minutes to allow thermodynamic equilibrium of binding.

-

Bead Addition (Light Sensitive): Under green-filtered light, add 2 µL of the Donor/Acceptor bead mixture. Incubate for 1 hour at room temperature.

-

Primary Readout: Excite the plate at 680 nm. Measure luminescence emission at 520–620 nm.

-

Self-Validation (TruHits Counter-Screen): Crucial Step. To prove the compound is not a singlet oxygen quencher (a common false positive for nitroaromatics), run a parallel plate using biotinylated-His-tagged proteins that bridge the beads directly. If the compound reduces signal in this control plate, it is an assay artifact; if the signal remains stable, the primary target modulation is genuine.

Fig 1: AlphaScreen workflow demonstrating proximity-based luminescence and ligand modulation.

Protocol B: Cell-Based cAMP Assay for GPR151 Activation

Why use a cell-based biosensor? GPCRs require a native lipid bilayer and intracellular G-protein coupling for functional validation. Biochemical binding cannot distinguish between agonists and antagonists. By measuring real-time cAMP fluctuations, we directly quantify functional activation.

Step-by-Step Workflow:

-

Cell Plating: Seed HEK293T cells stably expressing GPR151 and a GloSensor cAMP luminescent reporter into a 384-well plate at 10,000 cells/well.

-

Forskolin Stimulation: Pre-treat cells with 1 µM Forskolin to artificially elevate baseline cAMP levels (necessary for detecting Gαi -mediated decreases).

-

Compound Addition: Add N-(4-acetylphenyl)-3,5-dinitrobenzamide across a 10-point dose-response curve.

-

Primary Readout: Measure luminescence. A decrease in signal indicates active Gαi/o coupling, confirming the compound is a GPR151 agonist.

-

Self-Validation (CellTiter-Glo Viability): Crucial Step. A toxic compound that lyses cells will also cause a drop in cAMP, mimicking a false positive agonist. Run a parallel CellTiter-Glo assay to measure ATP levels. If ATP remains stable while cAMP drops, the agonistic causality is verified.

Fig 2: GPR151 activation pathway illustrating G-alpha(i/o) coupling and cAMP downregulation.

Conclusion & Strategic Outlook

N-(4-acetylphenyl)-3,5-dinitrobenzamide is a highly pleiotropic screening compound. Its ability to act as an activator for targets like GPR151 and FBW7, while inhibiting ULK1 and RMI-FANCM, highlights the dynamic nature of the 3,5-dinitrobenzamide pharmacophore. For drug development professionals, this compound serves as an excellent chemical probe or starting scaffold for hit-to-lead optimization, provided that rigorous, self-validating counter-screens are employed to navigate its multi-target polypharmacology.

References

-

Title: The Use of AlphaScreen Technology in HTS: Current Status Source: Current Chemical Genomics URL: [Link]

-

Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Orphan receptor GPR151 regulates drug dependence Source: Cell Reports URL: [Link]

-

Title: N-(4-acetylphenyl)-3,5-dinitrobenzamide | CAS#:36360-15-3 Source: Chemsrc URL: [Link]

Sources

Elucidating the Mass Spectrometric Fragmentation Dynamics of N-(4-acetylphenyl)-3,5-dinitrobenzamide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation of complex benzamides via tandem mass spectrometry (MS/MS) requires a deep understanding of gas-phase ion chemistry. N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3) presents a unique analytical challenge due to the presence of multiple competitive ionization sites and electron-withdrawing groups (EWGs)[1]. This whitepaper provides a comprehensive mechanistic guide to interpreting the collision-induced dissociation (CID) pathways of this compound, highlighting polarity-dependent cleavage rules, radical expulsions, and the diagnostic gas-phase Smiles rearrangement.

Physicochemical Context & Ionization Rationale

N-(4-acetylphenyl)-3,5-dinitrobenzamide (C₁₅H₁₁N₃O₆) consists of a central amide bond flanked by a 3,5-dinitrobenzoyl moiety and a 4-acetylphenyl group[1]. The analytical strategy for this molecule must account for its highly polarized nature:

-

Negative Ionization (ESI-): The two nitro groups on the benzoyl ring exert a powerful inductive and resonance electron-withdrawing effect. This significantly increases the acidity of the amide N-H proton, making ESI- highly efficient for generating the stable [M-H]⁻ precursor ion at m/z 328.06.

-

Positive Ionization (ESI+): The carbonyl oxygens of both the amide and the acetyl group serve as excellent proton acceptors, yielding the [M+H]⁺ ion at m/z 330.07.

By employing a polarity-switching workflow, analysts can generate orthogonal datasets that self-validate the structural assignment of the molecule[2].

Fig 1. Self-validating LC-MS/MS workflow utilizing polarity switching and high-resolution detection.

Mechanistic Fragmentation Pathways (CID)

Negative Ion Mode: The Gas-Phase Smiles Rearrangement

When subjected to CID in negative mode, deprotonated N-phenylbenzamides undergo complex intramolecular nucleophilic substitutions. Because the aniline ring of our target compound is substituted with a strong EWG (the para-acetyl group), it triggers a highly specific gas-phase Smiles rearrangement [3].

The Mechanism:

-

The deprotonated amide nitrogen is in tautomeric equilibrium with the imidate oxygen anion.

-

The nucleophilic oxygen anion attacks the electrophilic ipso-carbon of the 4-acetylphenyl ring.

-

This forms a transient four-membered spirocyclic transition state[3].

-

The C-N bond ruptures, transferring the oxygen to the phenyl ring to yield a highly stable 4-acetylphenolate anion (m/z 135.04), while expelling 3,5-dinitrobenzonitrile (193.01 Da) as a neutral loss[3].

Fig 2. Gas-phase Smiles rearrangement pathway in negative ESI mode for N-phenylbenzamides.

Nitroaromatic Radical Expulsion (Negative Mode)

In addition to the Smiles rearrangement, the 3,5-dinitrobenzoyl moiety dictates a secondary fragmentation route. Nitroaromatic compounds are notorious for violating the "even-electron rule" during MS/MS[4]. The [M-H]⁻ ion can undergo homolytic cleavage to expel open-shell molecules:

-

Loss of NO• (30 Da): Yields a distonic radical anion at m/z 298.06.

-

Loss of NO₂• (46 Da): Yields a radical anion at m/z 282.06. These radical expulsions often precede further decarbonylation (-CO) of the benzene ring[4].

Positive Ion Mode: Charge-Directed Amide Cleavage

In ESI+, protonation occurs primarily at the amide carbonyl. Upon collisional activation, the molecule undergoes classic charge-directed heterolytic cleavage of the amide C-N bond. This pathway is highly diagnostic for identifying the two halves of the molecule:

-

3,5-Dinitrobenzoyl Cation (m/z 195.00): Formed via the neutral loss of 4-acetylaniline (135.07 Da).

-

Protonated 4-Acetylaniline (m/z 136.08): Formed via the neutral loss of the 3,5-dinitrobenzoyl ketene derivative. This fragment subsequently loses a methyl radical (15 Da) from the acetyl group to form a stable ion at m/z 121.05.

Fig 3. Charge-directed amide cleavage pathways in positive ESI mode.

Self-Validating Experimental Protocols

To ensure absolute confidence in structural elucidation, a self-validating MSⁿ protocol must be employed. Relying solely on MS² can lead to false positives due to isobaric interferences.

Step-by-Step Methodology: Pseudo-MS³ Validation

-

Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water. For negative mode, add 0.1% Ammonium Hydroxide (NH₄OH) to drive deprotonation. For positive mode, use 0.1% Formic Acid (FA).

-

Source Optimization: Introduce the sample via direct infusion at 5-10 µL/min. Optimize the spray voltage (typically 3.5 kV for ESI+, 2.5 kV for ESI-) and desolvation temperature to maximize the precursor ion intensity while minimizing in-source fragmentation[2].

-

MS² (CID) Acquisition: Isolate the [M-H]⁻ precursor (m/z 328.06) in Q1 with a narrow isolation window (1.0 Da). Apply a collision energy ramp (15–35 eV) using nitrogen or argon as the collision gas.

-

Orthogonal Validation (MS³): To prove that the m/z 135.04 fragment is indeed the 4-acetylphenolate anion (and not an artifact), isolate m/z 135.04 in an ion trap and subject it to a secondary CID event. The observation of a subsequent loss of a methyl radical (-15 Da, yielding m/z 120.02) or carbon monoxide (-28 Da, yielding m/z 107.05) definitively confirms the acetylphenolate structure.

Quantitative Fragmentation Data

The following tables summarize the exact masses and diagnostic neutral losses required for high-resolution mass spectrometry (HRMS) interpretation.

Table 1: Diagnostic Product Ions (ESI Negative Mode)

| Fragment Ion Identity | Exact Mass (m/z) | Neutral Loss (Da) | Mechanistic Origin |

| [M-H]⁻ Precursor | 328.0575 | N/A | Deprotonation of amide N-H |

| Distonic Radical Anion | 298.0626 | 29.9949 (NO•) | Homolytic cleavage of nitro group[4] |

| Distonic Radical Anion | 282.0626 | 45.9949 (NO₂•) | Homolytic cleavage of nitro group[4] |

| 4-Acetylphenolate Anion | 135.0446 | 193.0129 | Oxygen-initiated Smiles rearrangement[3] |

Table 2: Diagnostic Product Ions (ESI Positive Mode)

| Fragment Ion Identity | Exact Mass (m/z) | Neutral Loss (Da) | Mechanistic Origin |

| [M+H]⁺ Precursor | 330.0721 | N/A | Protonation of carbonyl oxygen |

| 3,5-Dinitrobenzoyl Cation | 195.0042 | 135.0679 | Heterolytic amide bond cleavage |

| Protonated 4-Acetylaniline | 136.0763 | 193.9958 | Heterolytic amide bond cleavage |

| Acetylaniline Fragment | 121.0528 | 15.0235 (CH₃•) | Loss of methyl from acetyl group |

Conclusion

Interpreting the mass spectra of N-(4-acetylphenyl)-3,5-dinitrobenzamide requires moving beyond simple bond-breaking rules to account for complex gas-phase ion chemistry. By leveraging polarity switching, analysts can observe both the straightforward charge-directed amide cleavages in positive mode and the highly diagnostic Smiles rearrangement in negative mode. The presence of the m/z 135.04 phenolate anion serves as a definitive structural marker for the para-acetyl substitution on the aniline ring, ensuring robust and self-validating compound identification.

References

- Source: PubMed (nih.gov)

- N-(4-acetylphenyl)

- Source: PubMed (nih.gov)

- Fragmentation (mass spectrometry)

Sources

- 1. N-(4-acetylphenyl)-3,5-dinitrobenzamide | CAS#:36360-15-3 | Chemsrc [chemsrc.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Validation Protocol for N-(4-acetylphenyl)-3,5-dinitrobenzamide

Executive Summary

This application note details the robust, scalable synthesis of N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3). The target compound features a heavily deactivated dinitrobenzamide core linked to an acetylphenyl moiety. This protocol is designed for researchers in medicinal chemistry and materials science who require high-purity amide derivatives. The methodology avoids standard peptide coupling agents in favor of a highly reactive acyl chloride pathway, ensuring high yields and minimal side reactions.

Mechanistic Rationale & Chemical Causality

The synthesis of N-(4-acetylphenyl)-3,5-dinitrobenzamide relies on the formation of an amide bond between 4-aminoacetophenone and 3,5-dinitrobenzoyl chloride[1].

Standard coupling reagents (e.g., EDC, HATU) are often ineffective for this specific transformation. The two nitro groups on the benzoic acid derivative are strongly electron-withdrawing, which severely deactivates the carboxylic acid towards standard activation. Furthermore, the nucleophile (4-aminoacetophenone) is weakly nucleophilic because its para-acetyl group withdraws electron density from the aniline amine.

To overcome this dual-deactivation, the protocol utilizes 3,5-dinitrobenzoyl chloride , a pre-activated and highly electrophilic acyl chloride[2]. The reaction is performed in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a non-nucleophilic base[3]. TEA serves a critical, two-fold purpose:

-

Acid Scavenging: It neutralizes the HCl byproduct generated during the nucleophilic attack, preventing the reaction equilibrium from stalling[4].

-

Nucleophile Protection: By scavenging HCl, TEA prevents the protonation of the weakly nucleophilic aniline, ensuring it remains active for the acylation step.

Mechanistic rationale highlighting the necessity of an acyl chloride and base scavenger.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Aminoacetophenone | 135.17 | 1.0 | 1.35 g | Nucleophile |

| 3,5-Dinitrobenzoyl chloride | 230.56 | 1.1 | 2.54 g | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 2.10 mL | Base Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 50.0 mL | Anhydrous Solvent |

Note: Ensure DCM is strictly anhydrous to prevent the premature hydrolysis of the acyl chloride into 3,5-dinitrobenzoic acid.

Experimental Protocol

Reaction Setup

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Nitrogen ( N2 ) or Argon gas to establish an inert atmosphere.

-

Reactant Mixing: Dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in 40 mL of anhydrous DCM. Add triethylamine (2.10 mL, 15 mmol) to the solution via syringe.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

-

Acylation: Dissolve 3,5-dinitrobenzoyl chloride (2.54 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents the formation of di-acylated side products.

-

Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 4 to 12 hours[3]. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system.

Self-Validating Workup System

The workup sequence is designed as a self-validating purification system, where each step systematically eliminates a specific class of impurities:

-

Quench & Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1N aqueous HCl (2 × 30 mL). Validation: This selectively protonates unreacted 4-aminoacetophenone and TEA, extracting them into the aqueous phase.

-

Base Wash: Wash the organic phase with saturated aqueous NaHCO3 (2 × 30 mL). Validation: This deprotonates any 3,5-dinitrobenzoic acid (formed via trace hydrolysis of the acyl chloride), removing it into the aqueous layer.

-

Brine Wash: Wash with saturated NaCl solution (30 mL) to draw out residual water from the organic phase.

-

Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

-

Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

-

Isolation: Collect the pure N-(4-acetylphenyl)-3,5-dinitrobenzamide crystals via vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 50 °C overnight.

Workflow for the synthesis and purification of N-(4-acetylphenyl)-3,5-dinitrobenzamide.

Analytical Validation

To ensure trustworthiness and verify the structural integrity of the synthesized compound, perform the following analytical checks:

-

LC-MS (ESI): Expected mass for C15H11N3O6 is 329.26 g/mol . Look for the [M+H]+ peak at m/z 330.07.

-

1H NMR (400 MHz, DMSO-d6):

-

A sharp singlet around δ 2.55 ppm corresponding to the methyl protons of the acetyl group ( CH3−C=O ).

-

A highly deshielded singlet > δ 10.5 ppm corresponding to the amide proton (-NH-), indicative of successful coupling.

-

Characteristic aromatic splitting: The 3,5-dinitro ring will typically show a triplet (

δ 8.9 ppm, 1H) and a doublet (δ 9.1 ppm, 2H) due to meta-coupling.

-

References

-

3,5-Dinitrobenzoyl chloride - Wikipedia Source: wikipedia.org URL:[1]

-

Technical Whitepaper: 4-Amino-N-(3,5-dichlorophenyl)benzamide Source: benchchem.com URL:[3]

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: nih.gov URL:[2]

-

Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines Source: acs.org URL:[4]

Sources

Technical Support Center: Purification of N-(4-acetylphenyl)-3,5-dinitrobenzamide

Welcome to the Technical Support Center. This guide is tailored for researchers and drug development professionals synthesizing dinitrobenzamide scaffolds. These compounds are of high clinical interest, particularly as precursors or analogs in the development of novel anti-tuberculosis agents targeting the essential DprE1 enzyme[1].

The synthesis of N-(4-acetylphenyl)-3,5-dinitrobenzamide via the nucleophilic acyl substitution of 3,5-dinitrobenzoyl chloride with 4-aminoacetophenone typically yields a crude mixture. This mixture contains the target amide, unreacted starting materials, hydrolysis byproducts (specifically 3,5-dinitrobenzoic acid), and base salts[2].

This guide provides field-proven, self-validating protocols to achieve >99% purity without relying solely on resource-intensive column chromatography.

Diagnostic Purification Workflow

Workflow for the chemoselective purification of crude N-(4-acetylphenyl)-3,5-dinitrobenzamide.

Core Purification Methodologies

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Causality & Principle: This protocol exploits the distinct pKa values of the impurities. The electron-withdrawing acetyl group on 4-aminoacetophenone lowers its conjugate acid pKa to ~2.9, requiring a strong acid for protonation. Conversely, 3,5-dinitrobenzoic acid (pKa ~2.8) is easily deprotonated by a mild base.

Step-by-Step Procedure:

-

Solvent Partitioning: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). EtOAc is selected over Dichloromethane (DCM) due to its superior partitioning coefficient for polar amides and lower environmental toxicity[2].

-

Amine Purging (Acid Wash): Wash the organic layer with 1.0 M HCl (3 x 10 mL). Validation: The unreacted 4-aminoacetophenone is protonated into a water-soluble anilinium salt. Test the final aqueous wash with a few drops of 1M NaOH; a lack of cloudiness indicates complete amine removal.

-

Acid Purging (Base Wash): Wash the organic layer with saturated aqueous NaHCO3 (3 x 10 mL). Validation: 3,5-dinitrobenzoyl chloride rapidly hydrolyzes to 3,5-dinitrobenzoic acid. NaHCO3 deprotonates this acid into a water-soluble sodium salt. Cease washing when CO2 evolution stops.

-

Drying & Concentration: Wash the organic phase with saturated NaCl (brine) to break micro-emulsions and remove dissolved water. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Two-Solvent Recrystallization

Causality & Principle: Dinitrobenzamides exhibit robust intermolecular hydrogen bonding and π−π stacking, making them highly crystalline[1]. A two-solvent system (EtOAc/Hexane) provides a steep solubility curve, allowing the product to crystallize while trace impurities remain in the mother liquor.

Step-by-Step Procedure:

-

Dissolution: Suspend the dried crude solid in a minimum volume of boiling EtOAc.

-

Anti-Solvent Titration: Slowly add Hexane dropwise while maintaining reflux until the solution reaches the cloud point (persistent slight turbidity).

-

Clarification: Add 1-2 drops of boiling EtOAc until the solution turns clear again.

-

Controlled Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed to promote large crystal growth (excluding impurities from the lattice). Transfer to an ice bath for 30 minutes.

-

Isolation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold Hexane to remove surface mother liquor.

Troubleshooting & FAQs

Q: Why is my product still contaminated with 3,5-dinitrobenzoic acid even after the NaHCO3 wash? A: 3,5-dinitrobenzoic acid can co-crystallize or form strong hydrogen bonds with the target amide, causing it to partition partially into the organic layer. Solution: If TLC indicates residual acid, replace NaHCO3 with a stronger base wash, such as 0.5 M NaOH. Critical Warning: Limit exposure time to <5 minutes to prevent base-catalyzed hydrolysis of your target amide bond.

Q: I am observing a persistent emulsion during the extraction phase. How do I break it? A: Emulsions in this specific synthesis are typically caused by the amphiphilic nature of partially neutralized 4-aminoacetophenone or fine precipitates of base hydrochlorides. Solution: Add a small volume of saturated brine to the aqueous layer. The increased ionic strength forces the organic compounds into the EtOAc layer via the salting-out effect. Alternatively, filtering the entire biphasic mixture through a pad of Celite will remove the fine particulates stabilizing the emulsion.

Q: My recrystallization yield is extremely low (<40%). What went wrong? A: You likely used an excess of the primary solvent (EtOAc) or cooled the solution too rapidly, causing the product to remain dissolved in the mother liquor or crash out as an amorphous solid. Solution: Ensure you are using the absolute minimum volume of boiling EtOAc. If the initial yield is low, evaporate the mother liquor to 25% of its original volume and perform a second-crop crystallization.

Q: How can I definitively verify the complete removal of unreacted 4-aminoacetophenone? A: The most reliable self-validating method is 1 H NMR spectroscopy. Look for the complete disappearance of the broad singlet corresponding to the aniline -NH2 protons (typically around δ 4.0 - 6.0 ppm, depending on the deuterated solvent). Alternatively, a TLC using 7:3 Hexane:EtOAc will show the amine at a significantly lower Rf compared to the target amide.

Quantitative Impurity Profile & Removal Strategy

To ensure a self-validating system, use the following physicochemical data to track and eliminate impurities throughout your workflow.

| Impurity / Byproduct | Origin | Physicochemical Property | Primary Removal Strategy | Verification Method |

| 4-Aminoacetophenone | Unreacted starting material | Weak base (Conjugate acid pKa ~2.9) | 1.0 M HCl liquid-liquid extraction | 1 H NMR (absence of -NH2 peak) |

| 3,5-Dinitrobenzoic acid | Hydrolysis of acyl chloride | Strong organic acid (pKa ~2.82) | Sat. NaHCO3 or 0.5 M NaOH wash | TLC (UV active, stays at baseline) |

| Base Catalyst Salts (e.g., Et3N·HCl) | Byproduct of acyl substitution | Highly water-soluble ionic salt | Aqueous partitioning (Water wash) | AgNO3 test on aq. layer (Cl⁻ check) |

| Trace Amide Isomers | Side reactions / Impure SM | Similar polarity to target product | Recrystallization (EtOAc/Hexane) | HPLC (Isocratic elution) |

References

-

Delgado, T., Pais, J. P., Pires, D., Estrada, F. G. A., Guedes, R. C., Anes, E., & Constantino, L. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 559.[Link]

-

Camp, J. E., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. RSC Advances, 9(42), 24331-24335.[Link]

Sources

Dinitrobenzamide Synthesis Support Center: Protocols, Troubleshooting, and FAQs

Welcome to the Technical Support Center for Dinitrobenzamide Synthesis. As a Senior Application Scientist, I have compiled this guide to address the mechanistic nuances and practical challenges of coupling highly electron-deficient dinitrobenzoic acids (such as 3,5-dinitrobenzoic acid or 2,4-dinitrobenzoic acid) with various amines. These scaffolds are critical in drug development, particularly as antitubercular agents targeting DprE1 and as prodrugs for gene-directed enzyme prodrug therapy (GDEPT)[1][2].

Here, we move beyond basic recipes to explore the causality of reaction conditions, ensuring your protocols are robust, reproducible, and self-validating.

Section 1: Synthesis Workflows & Mechanistic Pathways

Depending on the steric bulk of your amine and the required scale, dinitrobenzamides are typically synthesized via an ultra-reactive acyl chloride intermediate or through direct coupling using carbodiimide reagents.

Workflow for synthesizing dinitrobenzamides via acyl chloride or direct coupling.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: When using the two-step acyl chloride method (SOCl2), my intermediate is highly impure and my final amide yield is <40%. What is causing this degradation? Analysis & Solution: The conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using thionyl chloride (SOCl2) is a standard approach, but the strongly electron-withdrawing nature of the two nitro groups (σp +0.78) makes the carbonyl carbon highly electrophilic and susceptible to hydrolysis[2].

-

Causality: If you are refluxing in neat SOCl2 without a catalyst, the reaction is sluggish. Prolonged heating leads to thermal degradation. Furthermore, failing to completely remove excess SOCl2 before amine addition causes competitive formation of HCl and amine hydrochlorides, destroying the nucleophilicity of your amine[1].

-

Actionable Fix: Use a co-solvent mixture of Toluene and SOCl2 with a catalytic amount of DMF (N,N-Dimethylformamide)[1]. DMF forms the highly reactive Vilsmeier-Haack intermediate, accelerating acyl chloride formation. Reflux for 12 hours, then rigorously remove excess SOCl2 by low-pressure evaporation before redissolving the crude product in ethyl acetate for the amidation step[1].

Q2: I am attempting a direct coupling using DCC (N,N'-Dicyclohexylcarbodiimide), but TLC shows significant unreacted 3,5-dinitrobenzoic acid. Why is the coupling failing? Analysis & Solution: Direct coupling of dinitrobenzoic acids requires overcoming the reduced nucleophilicity of certain amines and the electronic deactivation of the acid.

-

Causality: DCC activates the acid to form an O-acylisourea intermediate. However, this intermediate can undergo a deleterious rearrangement to an inactive N-acylurea if the amine does not attack rapidly.

-

Actionable Fix: You must introduce an acyl transfer catalyst such as DMAP (4-Dimethylaminopyridine). DMAP attacks the O-acylisourea to form a highly reactive, resonance-stabilized acylpyridinium intermediate, preventing the N-acylurea rearrangement and driving the amidation forward. Maintain the temperature between 0°C and 20°C during the initial activation to control the exothermic nature and minimize side reactions.

Troubleshooting decision tree for low yields in dinitrobenzamide synthesis.

Q3: How do the electronic properties of the nitro groups affect the choice of base in the amidation step? Analysis & Solution: The strongly electron-withdrawing nitro groups significantly lower the pKa of the carboxylic acid, making the resulting acyl chloride or activated ester extremely reactive towards nucleophiles.

-

Causality: Because the activated dinitrobenzoyl species is highly electrophilic, even weak bases or competing nucleophiles (like water) can rapidly hydrolyze it back to the acid. When adding your amine, the generation of HCl (in the acyl chloride route) will protonate the remaining amine, halting the reaction.

-

Actionable Fix: Always use at least 2.0 equivalents of a non-nucleophilic base (e.g., Triethylamine) or a mild inorganic base (e.g., K2CO3) relative to the acyl chloride[1]. For synthesizing N-alkyl-3,5-dinitrobenzamides, dissolving the amine and triethylamine in dichloromethane (DCM) prior to the dropwise addition of the acyl chloride ensures the amine remains deprotonated and nucleophilic[3].

Section 3: Quantitative Data on Coupling Reagents

To facilitate reagent selection, the following table summarizes the performance metrics of various activation strategies for dinitrobenzamide synthesis based on empirical data.

| Activation Strategy | Catalyst / Additive | Typical Solvent | Reaction Time (Activation + Coupling) | Average Yield | Primary Byproduct / Limitation |

| Thionyl Chloride (SOCl2) | DMF (catalytic) | Toluene / EtOAc | 12 h + 4 h | 85 - 97% | HCl gas; Requires rigorous evaporation[1] |

| DCC | DMAP | DMF or DCM | 1 h + 12 h | 70 - 85% | Dicyclohexylurea (DCU) is difficult to filter |

| TCT / PPh3 | K2CO3 | Solvent-free (Grinding) | 10 min + 20 min | 60 - 90% | Mechanochemical setup required; steric hindrance lowers yield[4] |

Section 4: Validated Experimental Protocols

Below are self-validating, step-by-step methodologies. A protocol is "self-validating" when intermediate physical changes (e.g., gas evolution, precipitate formation) confirm the reaction is proceeding correctly.

Protocol A: Two-Step Synthesis via Acyl Chloride (Optimal for N-alkyl and N-aryl amines)

Mechanistic Goal: Convert 3,5-dinitrobenzoic acid to an ultra-reactive electrophile, followed by trapping with an amine.

-

Activation: Suspend 3,5-dinitrobenzoic acid (1.0 eq) in a mixture of Toluene and Thionyl Chloride (SOCl2) (ratio 1:1, total volume 3 mL/mmol of acid)[1].

-

Catalysis: Add 0.1 mL of anhydrous DMF per mmol of reactant.

-

Self-Validation Check: Slight bubbling indicates the formation of the Vilsmeier-Haack active species.

-

-

Reflux: Heat the mixture to reflux for 12 hours under an inert atmosphere[1].

-

Self-Validation Check: The initial suspension will become a clear, homogeneous solution, confirming complete conversion to the acyl chloride.

-

-

Evaporation: Remove excess SOCl2 and toluene via rotary evaporation under reduced pressure[1].

-

Critical Step: Do not skip this, or the residual SOCl2 will destroy your amine. Use the crude solid immediately without further purification.

-

-

Amidation: Dissolve the crude acyl chloride in anhydrous ethyl acetate (EtOAc) or DCM. In a separate flask, prepare a solution of the target amine (2.0 eq) and K2CO3 or Triethylamine (2.0 eq) in EtOAc/DCM[1][3].

-

Coupling: Add the acyl chloride solution dropwise to the amine solution at 0°C. Stir at room temperature for 4 hours.

-

Workup: Wash the organic layer successively with distilled water (to remove salts) and brine. Dry over anhydrous Na2SO4, filter, and evaporate to yield the crude dinitrobenzamide[1].

Protocol B: Direct Amide Coupling using DCC/DMAP (Optimal for sensitive substrates)

Mechanistic Goal: In situ activation of the carboxylic acid avoiding harsh acidic conditions (HCl).

-

Preparation: Dissolve 3,5-dinitrobenzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (or DCM if solubility permits).

-

Cooling: Cool the reaction flask to 0°C using an ice bath to control the exothermic activation.

-

Activation/Coupling: Add DCC (1.2 eq) and DMAP (0.1 eq) to the solution.

-

Self-Validation Check: Within 15-30 minutes, a white precipitate of Dicyclohexylurea (DCU) will begin to form, confirming the activation of the acid and subsequent displacement by the amine.

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Filter off the insoluble DCU byproduct. Dilute the filtrate with EtOAc and wash extensively with 5% NaHCO3 (to remove unreacted acid), 1M HCl (to remove unreacted amine and DMAP), and brine. Dry and concentrate.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Benzamide-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in benzamide-based inhibitors. Our goal is to provide you with the scientific rationale and practical steps to diagnose, troubleshoot, and validate strategies to enhance the cellular uptake of your compounds.

Section 1: Diagnosing the Permeability Problem

High biochemical potency that doesn't translate to cellular activity is a frequent and frustrating roadblock. The first step is to systematically diagnose the root cause of this discrepancy.

FAQ 1: My benzamide inhibitor is highly active in my enzymatic assay but shows little to no effect in cell-based assays. What are the likely causes?

This is a classic indicator of poor cell permeability. The primary reasons a potent benzamide inhibitor might fail in a cellular context include:

-

Poor Physicochemical Properties: The inherent properties of your molecule may prevent it from passively diffusing across the lipid bilayer of the cell membrane. Key factors hindering this process are often a high molecular weight, low lipophilicity (how well it dissolves in fats), a large polar surface area, and the presence of charged groups.[1]

-

Active Efflux: Cells possess transporter proteins, such as P-glycoprotein (P-gp), that act as "gatekeepers," actively pumping foreign substances out of the cell.[1][2][3][4][5] Your benzamide might be a substrate for these efflux pumps, preventing it from reaching a therapeutic intracellular concentration.

-

Low Aqueous Solubility: Before a compound can permeate a cell, it must be soluble in the aqueous environment of the assay medium. Poor solubility can lead to inaccurate permeability measurements.[6]

Workflow for Diagnosing Permeability Issues

To systematically identify the problem, we recommend the following workflow:

Caption: Diagnostic workflow for permeability issues.

FAQ 2: What are the first experimental steps to quantify the poor permeability of my benzamide inhibitor?

A tiered approach using in vitro permeability assays is the standard.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's ability to passively diffuse across a lipid membrane.[1][7][8] It's an excellent first screen to isolate passive permeability from other biological factors like active transport.[7][8]

-

Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[9][10][11][12] It provides a more comprehensive assessment by evaluating both passive diffusion and active transport, including efflux.[1][9][10]

Table 1: Comparison of Initial Permeability Assays

| Assay | Principle | Measures | Throughput | Complexity |

| PAMPA | Passive diffusion across an artificial lipid membrane.[7][13] | Passive, transcellular permeability only.[8] | High | Low |

| Caco-2 | Transport across a monolayer of human intestinal cells.[9][10] | Passive diffusion, active transport (uptake and efflux), and paracellular transport.[10] | Medium | High |

Section 2: Troubleshooting and Optimization Strategies

Once you have diagnosed the permeability issue, you can employ several strategies to improve your benzamide inhibitor's cellular uptake.

FAQ 3: My PAMPA results confirm poor passive permeability. How can I modify my benzamide inhibitor to improve this?

Improving passive permeability often involves fine-tuning the molecule's physicochemical properties.

-

Optimize Lipophilicity (LogP): There is a "sweet spot" for lipophilicity. If your compound is too hydrophilic (low LogP), it won't want to enter the lipid membrane. If it's too lipophilic (high LogP), it may get stuck in the membrane.[14][15] Aim for a LogP in the optimal range for permeability, which can be determined through structure-activity relationship (SAR) studies.

-

Reduce Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms in a molecule. A lower PSA generally correlates with better permeability. Consider structural modifications that reduce the number of hydrogen bond donors and acceptors.[16]

-

Mask Polarity with Intramolecular Hydrogen Bonds: Introducing substituents that can form an intramolecular hydrogen bond can "shield" polar groups, effectively reducing the molecule's PSA and improving its ability to enter the nonpolar membrane environment.[17][18][19][20][21][22]

-

Amide-to-Ester Substitution: Replacing an amide bond with an ester can remove a hydrogen bond donor and increase lipophilicity, which can significantly improve permeability.[23][24][25][26]

FAQ 4: My Caco-2 assay shows a high efflux ratio. What does this mean, and how can I overcome it?

An efflux ratio (the rate of transport from the basolateral to the apical side divided by the rate in the reverse direction) greater than two suggests that your compound is being actively pumped out of the cells.[6][9][10]

-

Structural Modification: The most robust solution is to modify the structure of your benzamide to reduce its recognition by efflux pumps. This often involves iterative SAR studies to identify the molecular features that are interacting with the transporter.

-

Prodrug Approach: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body.[27][28] By temporarily masking the functional groups that are recognized by efflux pumps, a prodrug can "sneak" past these transporters.[27][28][29][]

-

Co-administration with an Efflux Pump Inhibitor: While not a long-term therapeutic strategy for drug development, co-incubating your compound with a known efflux pump inhibitor (like verapamil or cyclosporin A) can be a valuable diagnostic tool to confirm that efflux is the problem.[6]

Strategies to Enhance Cell Permeability

Caption: Overview of strategies to improve permeability.

FAQ 5: Can formulation strategies help improve the cellular uptake of my benzamide inhibitor?

Yes, especially for compounds with poor solubility or high lipophilicity.

-

Nanoparticle Formulations: Encapsulating your hydrophobic benzamide inhibitor within nanoparticles can enhance its solubility in aqueous media and facilitate its delivery into cells.[31][32][33][34][35] These nanoparticles can be designed to release the drug upon entering the cell.[31]

Section 3: Experimental Validation

After implementing strategies to improve permeability, it is crucial to validate their effectiveness experimentally.

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for performing a PAMPA experiment.

Materials:

-

96-well filter plate (Donor plate)

-

96-well acceptor plate

-

Lipid solution (e.g., phosphatidylcholine in dodecane)

-

Test compound and controls (high and low permeability)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical equipment (e.g., LC-MS/MS or UV-Vis plate reader)

Procedure:

-

Prepare the PAMPA Plate: Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution.[6][36]

-

Prepare Solutions:

-

Load the Donor Plate: Add the test compound and control solutions to the wells of the lipid-coated donor plate.[36][37]

-

Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's wells are submerged in the acceptor solution. Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours).[7][8][13][37]

-

Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.[13][36]

Data Calculation:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

Where:

-

V_D = Volume of the donor well

-

V_A = Volume of the acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[drug]_acceptor = Concentration of the drug in the acceptor well

-

[drug]_equilibrium = The theoretical equilibrium concentration

Experimental Workflow for PAMPA

Caption: Step-by-step PAMPA workflow.

References

-

Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

-

Dow, G. (n.d.). Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. Retrieved March 21, 2026, from [Link]

-